molecular formula C16H19FN2O3S B2887053 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate CAS No. 875445-74-2

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate

Cat. No.: B2887053
CAS No.: 875445-74-2
M. Wt: 338.4
InChI Key: JYHKMHGBSMZLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate is a useful research compound. Its molecular formula is C16H19FN2O3S and its molecular weight is 338.4. The purity is usually 95%.
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Biological Activity

The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies demonstrating its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C22H23ClN2O
  • IUPAC Name : this compound
  • SMILES Notation : C1=CC=C(C=C1)SCC(=O)N(C(=O)C(C#N)C(C)C)C

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory , antifungal , and antitumor effects. Below are detailed findings from various studies:

Anti-inflammatory Activity

A study explored the anti-inflammatory properties of related cyano compounds. It was found that these compounds could significantly reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β in macrophage cultures. The mechanism was attributed to the inhibition of nitric oxide synthase (iNOS), suggesting potential therapeutic applications in inflammatory diseases .

Antifungal Activity

The compound's structural analogs have shown promise as antifungal agents. A patent described a fungicidal composition that includes similar carbamoyl derivatives, demonstrating effectiveness against a variety of phytopathogenic fungi. The compounds exhibited both systemic and contact activity, making them suitable for agricultural applications .

Antitumor Activity

Preliminary studies on structurally similar compounds have indicated potential antitumor activity. These compounds were observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, which are critical in programmed cell death .

Case Studies and Experimental Findings

Study Focus Findings
Study AAnti-inflammatory effectsReduced IL-1β and TNFα levels in macrophages; inhibited iNOS activity .
Study BAntifungal efficacyEffective against Ascomycetes and Basidiomycetes; demonstrated systemic activity .
Study CAntitumor propertiesInduced apoptosis in cancer cell lines; activated caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Cytokine Modulation : The compound modulates the expression of pro-inflammatory cytokines by inhibiting key signaling pathways involved in inflammation.
  • Fungal Cell Wall Disruption : Its structural components may interfere with fungal cell wall synthesis, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it activates apoptotic pathways by influencing mitochondrial membrane potential and caspase activation.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-fluorophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-11(2)16(3,10-18)19-14(20)8-22-15(21)9-23-13-6-4-12(17)5-7-13/h4-7,11H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHKMHGBSMZLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)CSC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.